molecular formula C13H15NO2 B11725599 5-Benzoylhexahydro-1H-furo(3,4-c)pyrrole CAS No. 56391-55-0

5-Benzoylhexahydro-1H-furo(3,4-c)pyrrole

Katalognummer: B11725599
CAS-Nummer: 56391-55-0
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: ZSYULWHBPBAOKV-TXEJJXNPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of (3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, which are efficient and versatile for constructing complex molecules. For instance, a three-component reaction involving aromatic aldehydes, 1,4-naphthoquinone, and an ammonium salt as the nitrogen source can be employed . The reaction is typically carried out in the presence of a solvent such as toluene and under controlled temperature conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

(3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, further diversifying its chemical properties .

Wissenschaftliche Forschungsanwendungen

(3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as therapeutic agents due to their biological activity. For instance, pyrrole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . Additionally, the compound is used in the development of materials for optoelectronics and sensors, highlighting its versatility in industrial applications .

Wirkmechanismus

The mechanism of action of (3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, thereby influencing various biochemical processes. For example, it may inhibit proteasome subunits, which are involved in protein degradation and regulation . This inhibition can lead to the accumulation of proteins within cells, affecting cellular functions and potentially leading to therapeutic effects in diseases such as cancer.

Vergleich Mit ähnlichen Verbindungen

(3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole can be compared with other similar compounds, such as (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione and (3aR,6aS)-5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione . These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of a benzoyl group in (3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole imparts unique reactivity and potential applications, distinguishing it from its analogs. Additionally, the hexahydro-furo ring system contributes to its distinct three-dimensional structure, which can influence its biological activity and interactions with molecular targets.

Eigenschaften

CAS-Nummer

56391-55-0

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]-phenylmethanone

InChI

InChI=1S/C13H15NO2/c15-13(10-4-2-1-3-5-10)14-6-11-8-16-9-12(11)7-14/h1-5,11-12H,6-9H2/t11-,12+

InChI-Schlüssel

ZSYULWHBPBAOKV-TXEJJXNPSA-N

Isomerische SMILES

C1[C@@H]2COC[C@@H]2CN1C(=O)C3=CC=CC=C3

Kanonische SMILES

C1C2COCC2CN1C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.